molecular formula C12H13F3O3 B13684444 Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No.: B13684444
M. Wt: 262.22 g/mol
InChI Key: DTTGERNFBCZQPI-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C12H13F3O3. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl and ester groups can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxy-3-(4-methyl)phenylpropanoate
  • Ethyl 3-hydroxy-3-(4-chloromethyl)phenylpropanoate
  • Ethyl 3-hydroxy-3-(4-bromomethyl)phenylpropanoate

Uniqueness

Ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various applications .

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C12H13F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6,10,16H,2,7H2,1H3

InChI Key

DTTGERNFBCZQPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)O

Origin of Product

United States

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